![molecular formula C14H19BrClNO3 B1424602 Methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-14-4](/img/structure/B1424602.png)
Methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is an organic compound with a wide range of applications in scientific research. It is a white to off-white crystalline solid that is soluble in water and other polar solvents. This compound has been used in a variety of research applications, including the study of enzyme inhibition and protein-protein interactions. It has also been used as a reagent for the synthesis of other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is involved in various synthetic organic chemistry processes. For instance, it is utilized in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, showcasing its role in creating complex organic structures with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003). Additionally, novel bromo-substituted dithiolium derivatives have been synthesized from propiophenones, indicating its potential in heterocyclic chemistry and the creation of new chemical entities with potential applications in various fields (Sarbu et al., 2019).
Material Science and Polymer Synthesis
In material science, derivatives of methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride contribute to the development of thermally stable polymers. A study detailed the synthesis of novel poly(ether imide ester)s from 2,6-bis(4-aminophenoxy) pyridine, which involves reactions that could be facilitated by compounds related to the chemical , underscoring its significance in creating high-performance materials with advanced thermal properties (Mehdipour-Ataei & Amirshaghaghi, 2005).
Antiviral Research
While the specific compound is not directly mentioned in antiviral research, analogs and derivatives from similar chemical families have been explored for their antiviral properties. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, analogs with structural similarities, showed marked inhibition against retrovirus replication in cell culture, demonstrating the potential of related compounds in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Novel Synthetic Pathways
Research into the synthesis and chemical reactions of pyrrolidine derivatives, akin to methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, has led to the development of novel synthetic pathways that enhance the repertoire of organic synthesis. For example, the stereoselective synthesis of iso-dolaproine via dynamic kinetic resolution illustrates advanced techniques in chiral chemistry, highlighting the compound's role in facilitating the creation of optically pure substances with high specificity (Lavergne, Mordant, Ratovelomanana-Vidal, & Genêt, 2001).
properties
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3.ClH/c1-3-9-4-5-13(11(15)6-9)19-10-7-12(16-8-10)14(17)18-2;/h4-6,10,12,16H,3,7-8H2,1-2H3;1H/t10-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTVTLBVVNOKKL-JGAZGGJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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